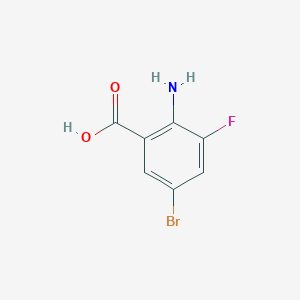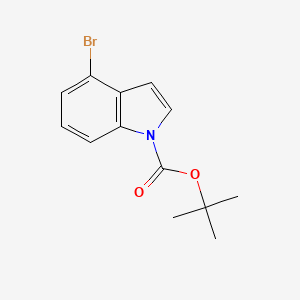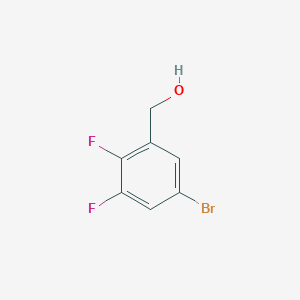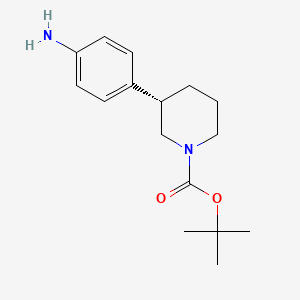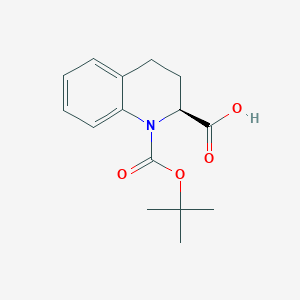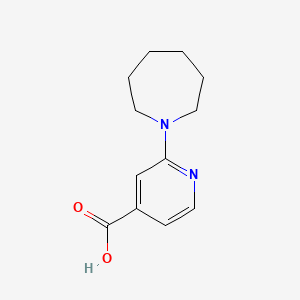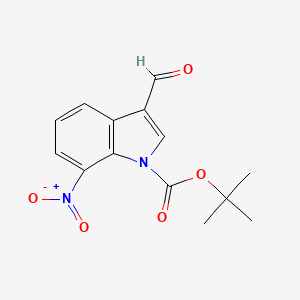![molecular formula C16H24N2O4S B1519937 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane CAS No. 834884-95-6](/img/structure/B1519937.png)
1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane
Vue d'ensemble
Description
“1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane” is a chemical compound with the CAS Number: 834884-95-6 . It has a molecular weight of 340.44 and its IUPAC name is [4- (tert-butoxycarbonyl)-1,4-diazepan-1-yl] (2-thienyl)acetic acid . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-23-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a light yellow solid . Its molecular weight is 340.44 and its molecular formula is C16H24N2O4S .
Applications De Recherche Scientifique
Enantioselective Applications
Enantioselective Deprotonative Ring Contraction N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, a structure similar to the queried compound, demonstrate applications in enantioselective deprotonative ring contraction processes. These compounds, derived from amino acids, undergo ring contraction to form quinolone-2,4-diones with high enantioselectivity. This process highlights a pathway to potentially useful drug scaffolds, providing insights into the compound's applications in drug development and stereochemical studies (Antolak et al., 2014).
Synthetic and Photophysical Studies
Synthetic Methodologies and Structural Analysis Compounds related to the queried structure have been synthesized for various studies, including pi-conjugated systems with diazaborolyl end-groups. These systems show intense blue/violet luminescence and high quantum yields, indicating their potential applications in materials science, especially in light-emitting devices. Structural analyses of these compounds contribute to a deeper understanding of their photophysical properties (Weber et al., 2009).
Chemical Synthesis and Analysis
Novel Scaffolds and Intermediates for Chemical Synthesis The compound's structural relatives, such as 1,4-diazocanes, serve as scaffolds in combinatorial chemistry. These scaffolds are utilized to create diverse chemical structures, illustrating the compound's role in facilitating synthetic strategies for complex molecules (Penning & Christoffers, 2012).
Applications in Material Science
Development of Dyes and Photostable Materials Similar compounds, like BODIPY dyes functionalized with carboxyl groups, have been synthesized from pyrroles and dicarboxylic anhydrides. These dyes demonstrate high fluorescence quantum yields and photostability, particularly in water. The applications extend to biolabeling and the development of materials with specific photophysical properties (Wang et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-23-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHVHCXBJCCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657222 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
834884-95-6 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




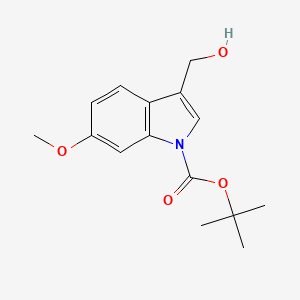
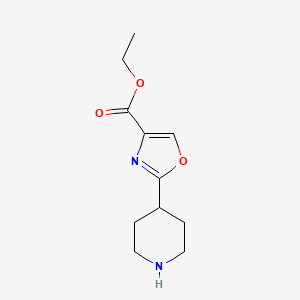
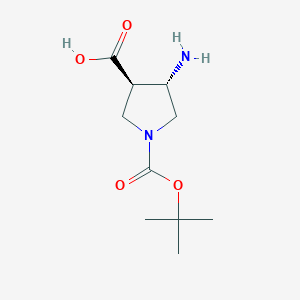

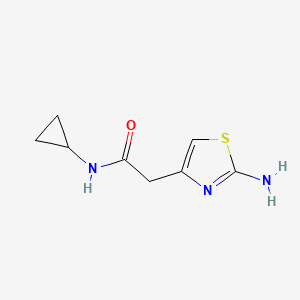
![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)
